(1S,12S,15S,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-12,19-dicarboxylic acid
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Overview
Description
The compound (1S,12S,15S,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[118002,1004,9015,20]henicosa-2(10),4,6,8,18-pentaene-12,19-dicarboxylic acid is a complex organic molecule with a unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,12S,15S,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-12,19-dicarboxylic acid typically involves multiple steps, including cyclization reactions and functional group transformations. One common approach is the copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of oximes with α-amino ketones . This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the formation of the pentacyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity. Additionally, continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1S,12S,15S,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-12,19-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule, facilitated by reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in an organic solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the replacement of functional groups with nucleophiles.
Scientific Research Applications
(1S,12S,15S,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-12,19-dicarboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for treating various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar solvating properties and used as a solvent in organic synthesis.
Benzotrifluoride: Another fluorinated aromatic compound with applications in the production of pesticides and pharmaceuticals.
Uniqueness
(1S,12S,15S,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-12,19-dicarboxylic acid is unique due to its complex pentacyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C21H22N2O5 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
(1S,12S,15S,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-12,19-dicarboxylic acid |
InChI |
InChI=1S/C21H22N2O5/c1-10-14-8-23-17(6-12(14)15(9-28-10)20(24)25)19-13(7-18(23)21(26)27)11-4-2-3-5-16(11)22-19/h2-5,9-10,12,14,17-18,22H,6-8H2,1H3,(H,24,25)(H,26,27)/t10-,12-,14-,17-,18-/m0/s1 |
InChI Key |
OVPVYGXEYHYOQH-HHDVCZDOSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2CN3[C@@H](C[C@@H]2C(=CO1)C(=O)O)C4=C(C[C@H]3C(=O)O)C5=CC=CC=C5N4 |
Canonical SMILES |
CC1C2CN3C(CC2C(=CO1)C(=O)O)C4=C(CC3C(=O)O)C5=CC=CC=C5N4 |
Origin of Product |
United States |
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